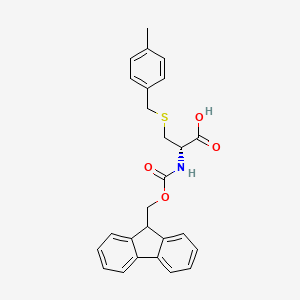

Fmoc-D-Cys(Mbzl)-OH

Vue d'ensemble

Description

Fmoc-D-Cysteine(Methylbenzyl)-OH: is a derivative of the amino acid cysteine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methylbenzyl (Mbzl) group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for the amino group, and the Mbzl group protects the thiol group of cysteine. These modifications facilitate the synthesis of complex peptides and proteins by preventing unwanted side reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Cysteine(Methylbenzyl)-OH typically involves the following steps:

Protection of the Thiol Group: The thiol group of D-cysteine is protected by reacting it with a methylbenzyl group, forming a thioether linkage.

Protection of the Amino Group: The amino group of the protected D-cysteine is then protected with the Fmoc group. This is usually achieved by reacting the amino group with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine.

Industrial Production Methods: In an industrial setting, the production of Fmoc-D-Cysteine(Methylbenzyl)-OH follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection Reactions: Large quantities of D-cysteine are reacted with methylbenzyl chloride and Fmoc-chloride under controlled conditions to ensure high yield and purity.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The thiol group of cysteine can undergo oxidation to form disulfides. in Fmoc-D-Cysteine(Methylbenzyl)-OH, the thiol group is protected, preventing this reaction.

Reduction: The thioether linkage can be cleaved under reductive conditions, typically using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The Fmoc group can be removed under basic conditions, usually with piperidine, to expose the free amino group for further peptide coupling reactions.

Common Reagents and Conditions:

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Thioether Cleavage: DTT or TCEP in aqueous buffer solutions are used for the reduction of the thioether linkage.

Major Products Formed:

Fmoc Removal: The removal of the Fmoc group yields the free amino group of D-cysteine.

Thioether Cleavage: The cleavage of the thioether linkage yields the free thiol group of D-cysteine.

Applications De Recherche Scientifique

Chemical Properties and Structure

Fmoc-D-Cys(Mbzl)-OH (Fluorenylmethyloxycarbonyl-D-Cysteine(Mbzl)-Hydroxyl) is characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzyl (Mbzl) side chain on the cysteine residue. This configuration allows for selective deprotection and subsequent reactions that are crucial in peptide synthesis.

The ability to form disulfide bonds is crucial for the structural integrity of many peptides and proteins. This compound can be oxidized to form disulfide linkages between cysteine residues. Research indicates that this compound can be effectively used in sequential disulfide bond formation protocols, enhancing the stability of cyclic peptides .

Case Study : In a study involving the synthesis of a cyclic peptide with multiple disulfide bonds, this compound was incorporated into the sequence. The resulting peptide exhibited enhanced biological activity due to its stable conformation achieved through disulfide bridging .

Umpolung Reactions

Recent findings suggest that this compound can participate in umpolung reactions, where the nucleophilic character of the thiol group is inverted. This property allows for novel synthetic pathways in peptide chemistry, enabling the formation of thioether linkages under mild conditions .

Applications in Drug Development

This compound has been explored in drug development, particularly in designing peptide-based therapeutics. Its ability to stabilize peptide structures through disulfide bonds makes it an attractive candidate for developing biologically active compounds with improved pharmacokinetic properties .

Orthogonal Protecting Group Strategies

The use of this compound expands the toolbox for orthogonal protecting groups necessary for synthesizing complex peptides with multiple reactive sites. Comparative studies have shown that this compound can be deprotected selectively without affecting other functional groups present in the peptide chain .

Mécanisme D'action

Mechanism:

Fmoc Group: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. It is removed under basic conditions to expose the free amino group for peptide coupling.

Methylbenzyl Group: The methylbenzyl group protects the thiol group of cysteine, preventing oxidation and other side reactions. It can be removed under reductive conditions to expose the free thiol group.

Molecular Targets and Pathways:

Peptide Synthesis Pathways: The compound is involved in the pathways of peptide synthesis, where it facilitates the stepwise assembly of peptide chains by protecting reactive groups.

Comparaison Avec Des Composés Similaires

Fmoc-L-Cysteine(Methylbenzyl)-OH: Similar to Fmoc-D-Cysteine(Methylbenzyl)-OH but with the L-isomer of cysteine.

Fmoc-D-Cysteine(Trityl)-OH: Uses a trityl group instead of a methylbenzyl group for thiol protection.

Fmoc-D-Cysteine(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection.

Uniqueness:

Stereochemistry: Fmoc-D-Cysteine(Methylbenzyl)-OH contains the D-isomer of cysteine, which can have different biological properties compared to the L-isomer.

Thiol Protection: The methylbenzyl group provides a specific type of protection for the thiol group, which can be selectively removed under reductive conditions, offering versatility in peptide synthesis.

Activité Biologique

Fmoc-D-Cys(Mbzl)-OH, or N-(9-Fluorenylmethoxycarbonyl)-D-cysteine (benzyl ester), is a significant compound in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This article provides a detailed overview of its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound features:

- Fmoc Group : Protects the amino group during peptide synthesis.

- Mbzl Group : Protects the thiol group, preventing unwanted reactions during synthesis.

The presence of the D-cysteine residue allows for the incorporation of unnatural amino acids into peptides, which can alter their biological properties compared to their L-enantiomers. This structural modification is crucial for developing peptides with specific functionalities.

Biological Activity

The biological activity of this compound is primarily attributed to its thiol group, which plays a pivotal role in various biochemical processes:

- Disulfide Bond Formation : The thiol group can participate in forming disulfide bonds, crucial for stabilizing protein structures.

- Redox Reactions : Thiols are known to act as antioxidants, participating in redox reactions that protect cells from oxidative stress.

- Enzyme Interactions : Cysteine residues in proteins often play critical roles in enzyme catalysis and regulation.

Table 1: Comparison of Cysteine Derivatives

| Compound Name | Structure/Features | Uniqueness |

|---|---|---|

| Fmoc-D-Cysteine | Basic structure without side-chain protection | Simpler structure without methylbenzyl protection |

| Fmoc-L-Cysteine | Enantiomer of D-cysteine | Different stereochemistry affecting biological activity |

| Fmoc-D-Cys(Trt)-OH | Uses trityl protection instead of methylbenzyl | Different reactivity and stability characteristics |

| Fmoc-D-Cys(Acm)-OH | Acetamidomethyl protecting group | Varies in stability during synthesis processes |

Applications in Peptide Research

This compound is utilized in various scientific fields:

- Peptide Synthesis : Its unique properties facilitate the synthesis of peptides with desired characteristics.

- Drug Development : Modified peptides can lead to new therapeutic agents with improved efficacy and specificity.

- Bioconjugation : The thiol group allows for conjugation with other biomolecules, enhancing functionality.

Case Studies and Research Findings

- Racemization Studies : Research indicates that using this compound reduces racemization rates during SPPS compared to other protecting groups. This property enhances the yield and purity of synthesized peptides .

- Stability Evaluations : Studies have shown that the Mbzl protecting group provides stability under various synthetic conditions, allowing for controlled deprotection and subsequent reactions .

- Thiol Reactivity : The reactivity of the thiol group has been explored in enzyme catalysis models, demonstrating its potential role in mimicking natural enzyme mechanisms .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYBTXFHTQYWCZ-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301145111 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200354-41-2 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200354-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.